Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Description
The compound Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester is a carbamate derivative characterized by a tert-butyl (1,1-dimethylethyl) ester group and a pyridinyl ring substituted with chloro (Cl) and difluoromethyl (CF₂H) groups at the 6- and 4-positions, respectively. This structure confers unique electronic and steric properties:
Properties
CAS No. |
2149597-34-0 |
|---|---|
Molecular Formula |
C11H13ClF2N2O2 |
Molecular Weight |
278.68 g/mol |
IUPAC Name |
tert-butyl N-[6-chloro-4-(difluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H13ClF2N2O2/c1-11(2,3)18-10(17)16-7-5-15-8(12)4-6(7)9(13)14/h4-5,9H,1-3H3,(H,16,17) |
InChI Key |
IICGLDXHBVQCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 6-chloro-4-(difluoromethyl)pyridine with a suitable carbamate ester precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity. The carbamate ester functional group can undergo hydrolysis, releasing active intermediates that exert biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
ACI-INT-1185 (Carbamic acid, N-[2-chloro-6-(phenylthio)phenyl]-, phenyl ester)
- Key differences : Replaces the pyridinyl ring with a phenylthio-substituted phenyl group and uses a phenyl ester.
- Impact : The phenylthio group introduces sulfur, which may alter metabolic pathways (e.g., oxidation to sulfoxide/sulfone). The phenyl ester is less hydrolytically stable than tert-butyl esters, limiting its utility in prolonged reactions .
Elagolix Impurity (N-[(1R)-2-[5-Bromo-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-4-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-1-phenylethyl]-carbamic Acid 1,1-Dimethylethyl Ester)
- Key differences : Contains a bromo-trifluoromethyl-pyrimidinyl core and a phenylethyl side chain.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to difluoromethyl. The bromine atom may facilitate cross-coupling reactions in synthesis .
Carbamic Acid, [(1R,3R)-3-(Hydroxymethyl)cyclopentyl]-, 1,1-Dimethylethyl Ester
- Key differences : Features a cyclopentyl ring with a hydroxymethyl group instead of a pyridinyl system.
- The cyclopentyl structure imposes distinct steric constraints compared to the planar pyridinyl ring .
Electronic and Lipophilic Properties
*logP values estimated using fragment-based methods.
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